REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=O)[CH:2]=1.[O:9]=[C:10]1[N:15]([NH2:16])[CH2:14][C:13]([CH3:17])=[N:12][NH:11]1>Cl.C(O)C>[O:9]=[C:10]1[N:15]([N:16]=[CH:7][C:3]2[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=2)[CH2:14][C:13]([CH3:17])=[N:12][NH:11]1
|
Name
|
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C=O
|
Name
|
|
Quantity
|
0.25 mol
|
Type
|
reactant
|
Smiles
|
O=C1NN=C(CN1N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After boiling for half an hour
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled
|
Type
|
CUSTOM
|
Details
|
the solid portion is isolated by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NN=C(CN1N=CC=1C=NC=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=O)[CH:2]=1.[O:9]=[C:10]1[N:15]([NH2:16])[CH2:14][C:13]([CH3:17])=[N:12][NH:11]1>Cl.C(O)C>[O:9]=[C:10]1[N:15]([N:16]=[CH:7][C:3]2[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=2)[CH2:14][C:13]([CH3:17])=[N:12][NH:11]1
|
Name
|
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C=O
|
Name
|
|
Quantity
|
0.25 mol
|
Type
|
reactant
|
Smiles
|
O=C1NN=C(CN1N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After boiling for half an hour
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled
|
Type
|
CUSTOM
|
Details
|
the solid portion is isolated by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NN=C(CN1N=CC=1C=NC=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |